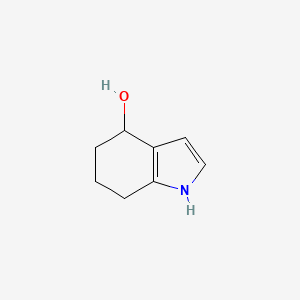
4,5,6,7-tetrahydro-1H-indol-4-ol
Overview
Description
4,5,6,7-tetrahydro-1H-indol-4-ol: is a versatile organic compound belonging to the indole family. Indoles are known for their significance in various fields, including pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
4,5,6,7-Tetrahydro-1H-indol-4-ol, also known as a tetrahydroindole derivative, is an important structure motif in medicinal chemistry . It is known to interact with various targets, including enzymes, receptors, and proteins, due to its nonplanar structure that promotes optimal binding to the active sites of enzymes . For instance, tetrahydroindole derivatives are known to be involved in the treatment of schizophrenia, as selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. The compound’s nonplanar structure allows it to bind optimally to the active sites of enzymes, thereby influencing their function . .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given its interaction with various targets. For instance, it can influence the function of SIRT2 sirtuins, which are involved in cellular processes such as aging, transcription, apoptosis, and resistance to stress . It can also affect the GABAergic system, which plays a crucial role in inhibitory neurotransmission .
Pharmacokinetics
Its solubility might be increased due to the nonplanar structure of the cyclohexene moiety in the indole derivative , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological context. For example, by interacting with SIRT2 sirtuins, it could potentially influence cellular processes such as aging and apoptosis . By acting as a GABA receptor agonist, it could affect inhibitory neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-indol-4-ol typically involves the cyclization of tryptophan or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. Another approach is the Biltz synthesis, which uses aniline derivatives and glyoxal.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through multicomponent reactions that allow for efficient and scalable production. These methods often involve the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-tetrahydro-1H-indol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of indole-4-carboxylic acid.
Reduction: Reduction typically results in the formation of tetrahydroindole derivatives.
Substitution: Substitution reactions can produce various alkylated indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4,5,6,7-tetrahydro-1H-indol-4-ol serves as a building block for the synthesis of complex indole derivatives. These derivatives are valuable in the development of new materials and catalysts.
Biology: Indole derivatives are known to interact with biological systems, and this compound is no exception. It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound's derivatives are explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including neurological disorders and inflammation.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Indole-3-carboxylic acid
Tryptophan
5-Hydroxyindole
Uniqueness: 4,5,6,7-tetrahydro-1H-indol-4-ol is unique due to its structural features, which allow for diverse chemical modifications and biological activities. Its derivatives often exhibit distinct properties compared to other indole compounds, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,8-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPXFQCCVZJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302467 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192130-35-1 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192130-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)
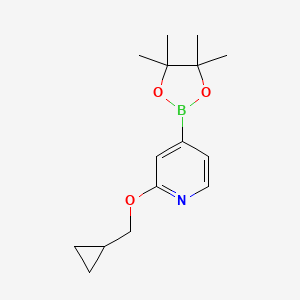

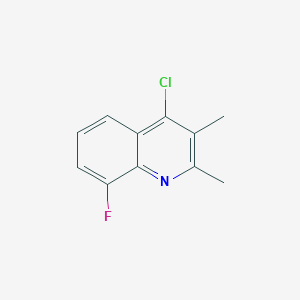

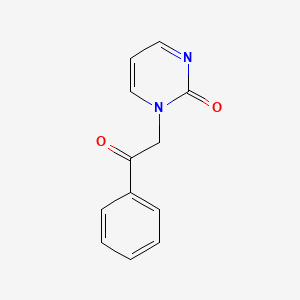
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
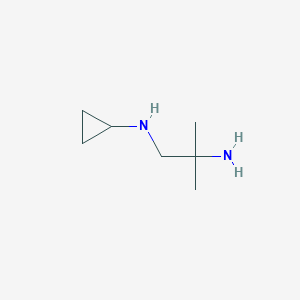
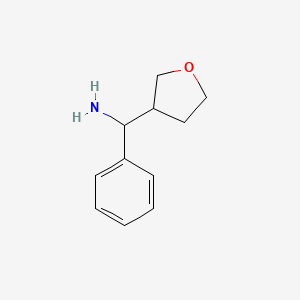
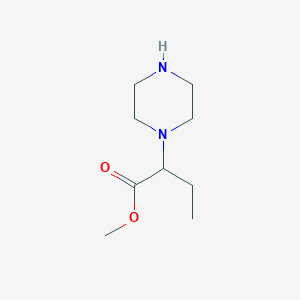

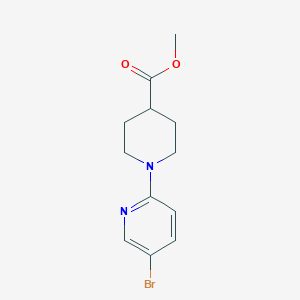
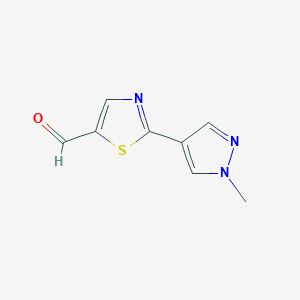
![3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile](/img/structure/B1427825.png)
